molecular formula C26H29N3O3S B3656440 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one CAS No. 384360-59-2

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one

Cat. No.: B3656440
CAS No.: 384360-59-2
M. Wt: 463.6 g/mol
InChI Key: GGLOQCXLCDBRAO-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.19296297 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one” is a complex molecule that contains two key moieties: benzothiazole and piperazine . Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Piperazine derivatives also have a broad spectrum of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of this compound could be diverse and depend on the specific context of its use.

Mode of Action

Based on the known activities of benzothiazole and piperazine derivatives, it can be hypothesized that the compound interacts with its targets through a combination of binding interactions, possibly involving hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions may lead to changes in the conformation or activity of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

For instance, benzothiazole derivatives have been reported to have anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis . Similarly, piperazine derivatives have been reported to act as dopamine and serotonin antagonists, suggesting that they may affect neurotransmitter signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. Given the known activities of benzothiazole and piperazine derivatives, potential effects could include the inhibition of bacterial growth (in the case of anti-tubercular activity) or modulation of neurotransmitter signaling (in the case of dopamine and serotonin antagonism) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the stability of benzothiazole derivatives can be affected by light and heat Additionally, the efficacy of the compound could be influenced by the presence of other molecules that compete for the same targets

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-4-7-17-14-18-24(31)22(26-27-20-8-5-6-9-21(20)33-26)16(2)32-25(18)19(23(17)30)15-29-12-10-28(3)11-13-29/h5-6,8-9,14,30H,4,7,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLOQCXLCDBRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methyl-1-piperazinyl)methyl]-6-propyl-4H-chromen-4-one

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